molecular formula C13H26O2S B055095 11-(Ethylthio)undecanoic acid CAS No. 114019-70-4

11-(Ethylthio)undecanoic acid

Cat. No. B055095
CAS No.: 114019-70-4
M. Wt: 246.41 g/mol
InChI Key: YDNFLXXNJDMLOT-UHFFFAOYSA-N
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Patent
US05871954

Procedure details

11-Bromoundecanoic acid (1 g, 3.77 mmol, Aldrich) was added to a solution of ethanethiol (0.279 mL, 3.77 mmol, Aldrich) and potassium hydroxide (0.486 g, 8.66 mmol) in absolute ethanol (40 mL) and refluxed for 5 hr under a nitrogen atmosphere. After cooling and acidification with HCl, solvent was removed under reduced pressure to give a white solid. The solid was dissolved in ethyl acetate and extracted with water. The organic phase was dried over sodium sulfate, filtered and the solvent removed under reduced pressure. The product was purified by silica column chromatography using increasing concentrations of ethyl acetate in hexane for elution. The product eluted at 25% ethyl acetate/hexane. Solvent was removed under reduced pressure to yield 11-(ethylthio)-undecanoic acid (76 mg, 8%), mp 58°-61° C.; 1H NMR (300 MHz, CDCl3) δ 1.24 (t, 3H, J=7.4, CH3), 1.20-1.40 (bm, 12H, methylene envelope), 1.48-1.67 (bm, 4H, S--CH2 --CH2COO--CH2 --CH2), 2.33 (t, 2H, J=7.5, CH2 --COOH), 2.49 (t, 2H, J=7.4, S--CH2 --CH2), 2.51 (q, 2H, J=7.4, S--CH2 --CH3), 10.5 (br, 1H, COOH); 13C NMR (75.4 MHz, CDCl3) δ 14.88, 24.70, 25.98, 28.97, 29.08, 29.24*, 29.38, 29.48, 29.69, 31.73, 34.11, 180.05; MS, m/z 246 (M+, 50), 217 (COOH(CH2)10S+, 7), 199 (100), 181 (7), 167 (7), 149 (6), 117 (7), 101 (9), 97 (9), 87 (14), 83 (18), 75 (54), 69 (29), 62 (18), 55 (37).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.279 mL
Type
reactant
Reaction Step One
Quantity
0.486 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[CH2:15]([SH:17])[CH3:16].[OH-].[K+]>C(O)C.C(OCC)(=O)C>[CH2:15]([S:17][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCCCCCCCCCCC(=O)O
Name
Quantity
0.279 mL
Type
reactant
Smiles
C(C)S
Name
Quantity
0.486 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hr under a nitrogen atmosphere
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
acidification with HCl, solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by silica column chromatography
TEMPERATURE
Type
TEMPERATURE
Details
using increasing concentrations of ethyl acetate in hexane
WASH
Type
WASH
Details
for elution
WASH
Type
WASH
Details
The product eluted at 25% ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)SCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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